

In-Depth Technical Guide: 2-Acetamido-N-methylacetamide-d8

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Compound of Interest

Compound Name: 2-Acetamido-N-methylacetamide-d8

Cat. No.: B12410465

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Core Summary

This document provides a comprehensive technical overview of **2-Acetamido-N-methylacetamide-d8**, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methodologies. This guide details its chemical and physical properties, outlines a general experimental protocol for its use, and presents a logical workflow for its application in analytical quantification.

Chemical and Physical Properties

2-Acetamido-N-methylacetamide-d8, also known as N-Acetylglycine N-Methylamide-d8, is the deuterated analog of 2-Acetamido-N-methylacetamide. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Property	Value	Reference
CAS Number	1219802-57-9	[1]
Molecular Formula	C ₅ H ₂ D ₈ N ₂ O ₂	[1]
Molecular Weight	138.19 g/mol	[1]
Synonyms	N-Acetylglycine N-Methylamide-d ₈ , 2-(Acetylamino)-N-methylacetamide-d ₈ , N-Acetyl-N'-methylglycinamide-d ₈	[1]
Appearance	White to light yellow powder or crystals	
Purity	Typically >95.0% (GC)	
Storage	2-8°C in a refrigerator	

Experimental Protocols

While specific synthesis protocols for **2-Acetamido-N-methylacetamide-d₈** are not readily available in the public domain, a general approach for the synthesis of its non-deuterated analog, N-acetylglycine, involves the acetylation of glycine. One common method is the reaction of glycine with acetic anhydride in an aqueous solution. For the deuterated version, deuterated starting materials would be required.

A generalized purification method for N-acetylglycine involves recrystallization from water or a mixture of ethanol and ether, followed by drying in a vacuum over a desiccant like potassium hydroxide.

The primary application of **2-Acetamido-N-methylacetamide-d₈** is as an internal standard in quantitative LC-MS/MS analysis. Below is a representative, generalized protocol for its use in the quantification of an analyte in a biological matrix (e.g., plasma).

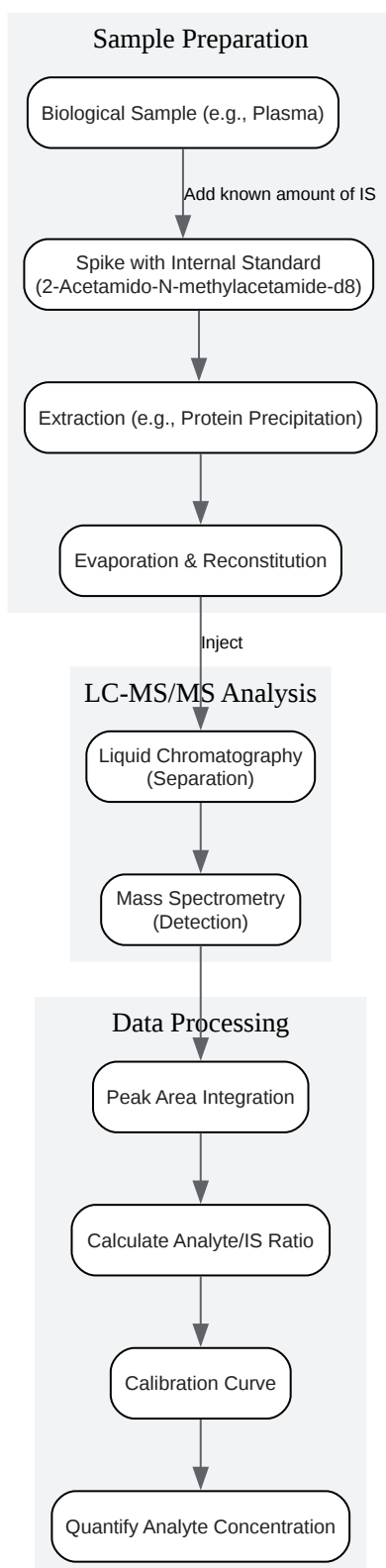
Generalized LC-MS/MS Protocol for Analyte Quantification using **2-Acetamido-N-methylacetamide-d₈** as an Internal Standard

- Sample Preparation:
 - Thaw plasma samples and vortex to ensure homogeneity.
 - To a 100 μ L aliquot of plasma, add a known concentration of **2-Acetamido-N-methylacetamide-d8** solution (the internal standard).
 - Perform protein precipitation by adding a solvent such as acetonitrile.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatographic Separation: Utilize a suitable C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (**2-Acetamido-N-methylacetamide-d8**).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

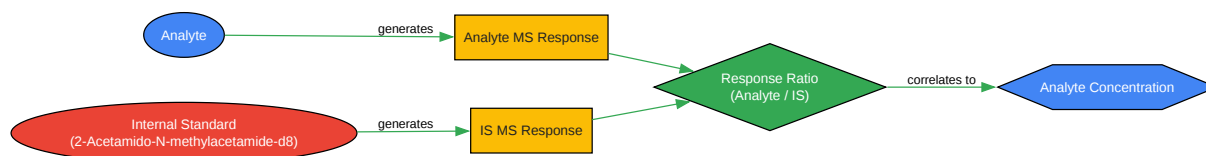
Visualizations

The following diagrams illustrate the logical workflow for the use of an internal standard in a typical quantitative analytical experiment.



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Relationship between analyte, internal standard, and final concentration.

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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